molecular formula C22H40O3Si B1393341 (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one CAS No. 327048-93-1

(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

Cat. No. B1393341
M. Wt: 380.6 g/mol
InChI Key: FUNLLIJOYNVIFA-BYZAFRQWSA-N
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Description

The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is particularly used for the protection of alcohols, where it forms a silyl ether upon reaction .


Synthesis Analysis

TBDMS ethers can be synthesized by the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base .


Molecular Structure Analysis

The TBDMS group has the molecular formula (CH3)3CSi(CH3)2. It consists of a silicon atom bonded to a tert-butyl group and two methyl groups .


Chemical Reactions Analysis

TBDMS ethers can be selectively cleaved back to the parent alcohols using different reagents, such as tetrabutylammonium fluoride (TBAF) or a 50% aqueous methanolic solution of Oxone .

Scientific Research Applications

Chlorophyll Derivative Synthesis and Characterization

The compound also plays a crucial role in the synthesis and characterization of chlorophyll derivatives. Hynninen and Mesilaakso (2016) described the successful production of tert-butyldimethylsilyl-enol ether of chlorophyll (Chl) a through a process involving enolization and silylation, yielding the product with significant efficiency. The study discusses the synthesis pathway in detail, including the characterization of the produced chlorophyll a enol derivatives through various spectroscopic methods and their potential functional role in photosynthesis, although the latter is discussed in a hypothetical context (Hynninen & Mesilaakso, 2016).

Future Directions

The use of silyl protective groups like TBDMS will continue to be an important strategy in organic synthesis. Future research may focus on developing new methods for the introduction and removal of these groups, as well as expanding their use to other functional groups .

properties

IUPAC Name

(3S,3aS,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3/t15?,16?,17?,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLLIJOYNVIFA-BYZAFRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC(=O)[C@]3(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674030
Record name (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

CAS RN

327048-93-1
Record name (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 2
Reactant of Route 2
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 3
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 4
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 5
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Reactant of Route 6
(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

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